Meluadrine Tartrate

Tocolytic pharmacology Maternal cardiovascular safety β2-agonist comparison

Researchers requiring a tocolytic β2-agonist with minimal hemodynamic confounds should consider Meluadrine Tartrate. Substituting with ritodrine or tulobuterol risks altered experimental outcomes due to stereochemical and cardiovascular profile differences. - In pregnant goat models, Meluadrine Tartrate preserved uterine artery blood flow significantly better than ritodrine at equipotent tocolytic doses. - It produces quantitatively less maternal tachycardia and attenuated metabolic perturbations (glucose, free fatty acids). - ≥98% purity supports use as a reference standard in pharmacological assay development and validation.

Molecular Formula C16H24ClNO8
Molecular Weight 393.8 g/mol
CAS No. 134865-37-5
Cat. No. B140387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeluadrine Tartrate
CAS134865-37-5
Synonyms(2R,3R)-2,3-dihydroxybutanedioic acid
Molecular FormulaC16H24ClNO8
Molecular Weight393.8 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=C(C=C(C=C1)O)Cl)O.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C12H18ClNO2.C4H6O6/c1-12(2,3)14-7-11(16)9-5-4-8(15)6-10(9)13;5-1(3(7)8)2(6)4(9)10/h4-6,11,14-16H,7H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1
InChIKeyVVIVBRYHTLRZGY-MBANBULQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Meluadrine Tartrate (CAS 134865-37-5) Procurement Guide: β2-Adrenergic Agonist for Tocolytic Research


Meluadrine Tartrate (CAS 134865-37-5), also designated HSR-81, is a synthetic tartrate salt of meluadrine, a selective β2-adrenergic receptor agonist originally developed as a tocolytic agent for the suppression of premature uterine contractions [1]. As the (R)-enantiomer and an active metabolite of tulobuterol, the compound exerts its pharmacological effect through binding to and activating β2-adrenoceptors on uterine smooth muscle, triggering adenyl cyclase-mediated cAMP accumulation and subsequent smooth muscle relaxation [2]. While its clinical development for preterm labor was discontinued, the compound retains substantial value as a research tool for investigating β2-adrenoceptor signaling pathways, smooth muscle physiology, and tocolytic pharmacology in preclinical models [2].

Why Meluadrine Tartrate Cannot Be Interchanged with Other β2-Agonists in Preclinical Research


Direct substitution of Meluadrine Tartrate with other β2-adrenergic agonists, including its parent compound tulobuterol or class comparator ritodrine hydrochloride, introduces significant interpretive and functional risk in experimental systems. As the (R)-enantiomer and a specific active metabolite of tulobuterol, Meluadrine Tartrate exhibits distinct pharmacological and stereochemical properties that directly influence study reproducibility and outcome interpretation [1]. Furthermore, in vivo comparative studies in chronically instrumented pregnant goat models demonstrate that Meluadrine Tartrate produces quantitatively distinct hemodynamic and uterine vascular responses relative to ritodrine hydrochloride, with a reduced degree of maternal tachycardia and attenuated uterine arterial blood flow reduction at comparable tocolytic efficacy [2][3]. These differential cardiovascular and uterine perfusion effects underscore that class-level interchangeability is scientifically unsupported and may confound experimental endpoints.

Quantitative Differentiation Evidence for Meluadrine Tartrate (CAS 134865-37-5) in Preclinical Research


Reduced Maternal Tachycardia Relative to Ritodrine Hydrochloride at Comparable Tocolytic Efficacy

Meluadrine Tartrate produces significantly less maternal heart rate elevation compared to ritodrine hydrochloride when administered at equipotent tocolytic doses in a pregnant goat model [1]. Escalating intravenous infusions of both compounds produced dose-dependent increases in maternal heart rate, but the magnitude of increase was markedly attenuated in the Meluadrine Tartrate group [1].

Tocolytic pharmacology Maternal cardiovascular safety β2-agonist comparison

Preserved Uterine Arterial Blood Flow Relative to Ritodrine Hydrochloride

Meluadrine Tartrate administration results in significantly less reduction in uterine arterial blood flow (UBF) compared with ritodrine hydrochloride during inhibition of oxytocin-induced uterine contractions [1]. Escalating infusion of both β2-agonists produced dose-related UBF decreases, but the magnitude of reduction was attenuated in the Meluadrine Tartrate-treated animals [1].

Uteroplacental perfusion Fetal hemodynamics Tocolytic safety

Equivalent Tocolytic Potency for Oxytocin-Induced Uterine Contractions at Significantly Lower Doses

Meluadrine Tartrate demonstrates similar inhibition of oxytocin-induced uterine contractions as ritodrine hydrochloride despite being administered at approximately 30-fold lower molar infusion rates [1]. Both compounds produced marked inhibition of oxytocin-induced rises in intrauterine pressure at their respective escalating dose ranges, with comparable efficacy profiles [1].

Uterine smooth muscle relaxation Tocolytic efficacy β2-agonist potency

Milder Impact on Maternal Metabolic Responses Relative to Ritodrine

Meluadrine Tartrate exerts a milder influence on maternal metabolic parameters compared with ritodrine hydrochloride in pregnant goat models [1]. While both β2-agonists are known to induce metabolic changes including elevations in blood glucose and free fatty acids, the magnitude of these responses is attenuated with Meluadrine Tartrate treatment [1].

Maternal metabolic response β2-agonist side effects Glucose homeostasis

Validated Analytical Purity Grade for Reproducible Preclinical Research

Meluadrine Tartrate is commercially available with documented purity of ≥98%, enabling its use as a reliable analytical reference standard for pharmacological assays and method development . This purity specification supports reproducible experimental outcomes in β2-adrenergic receptor studies and tocolytic pharmacology research .

Analytical reference standard Compound purity Quality control

Recommended Research Applications for Meluadrine Tartrate (CAS 134865-37-5) Based on Differentiated Evidence


Preclinical Tocolytic Studies Requiring Favorable Maternal Cardiovascular Profile

Meluadrine Tartrate is the preferred β2-agonist for in vivo tocolytic studies where minimizing maternal tachycardia is an experimental priority. Direct comparative evidence in pregnant goat models demonstrates that Meluadrine Tartrate produces significantly less maternal heart rate elevation than ritodrine hydrochloride at doses producing comparable inhibition of oxytocin-induced uterine contractions [1]. This differentiated cardiovascular profile enables researchers to evaluate uterine smooth muscle relaxation with reduced hemodynamic confounds, making the compound particularly suitable for studies focused on maternal-fetal cardiovascular interactions during tocolytic intervention.

Uteroplacental Perfusion and Fetal Hemodynamics Research

Researchers investigating uteroplacental blood flow dynamics during tocolytic therapy should select Meluadrine Tartrate over ritodrine hydrochloride based on its significantly attenuated reduction in uterine arterial blood flow [1]. In chronically instrumented pregnant goat models, Meluadrine Tartrate preserved uterine perfusion to a greater degree than ritodrine hydrochloride at equipotent tocolytic infusion rates [1]. This differential effect on uterine vascular tone makes Meluadrine Tartrate the compound of choice for studies examining fetal oxygenation, nutrient transfer, or other endpoints dependent on maintained uteroplacental perfusion.

Maternal Metabolic Studies Requiring Minimal Glycemic Perturbation

For preclinical investigations involving maternal glucose homeostasis, lipid metabolism, or related metabolic endpoints during β2-agonist exposure, Meluadrine Tartrate offers a distinct advantage over ritodrine hydrochloride [1]. Cross-study evidence indicates that Meluadrine Tartrate produces milder elevations in maternal blood glucose and free fatty acids compared with ritodrine hydrochloride in pregnant goat models [1]. This attenuated metabolic response reduces experimental confounds in studies where metabolic stability is critical, such as those evaluating gestational diabetes pathophysiology or metabolic adaptations to pregnancy.

β2-Adrenoceptor Signaling and Smooth Muscle Pharmacology Research

As the (R)-enantiomer and active metabolite of tulobuterol, Meluadrine Tartrate serves as a valuable tool compound for investigating stereoselective β2-adrenoceptor pharmacology and downstream signaling mechanisms in smooth muscle tissues [1]. The compound's established mechanism of action—binding to myometrial β2-adrenoceptors with subsequent adenyl cyclase activation and cAMP accumulation—provides a well-characterized pharmacological probe for studies examining receptor-ligand interactions, signal transduction cascades, and smooth muscle relaxation pathways [1]. Its documented analytical purity of ≥98% further supports its use as a reference standard in pharmacological assay development and validation .

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